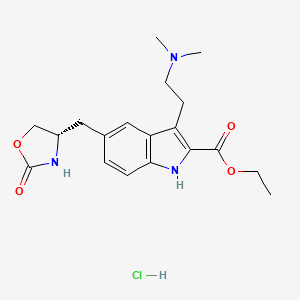

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4.ClH/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13;/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMZETZRWDUKSC-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235880 | |

| Record name | Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868622-23-5 | |

| Record name | Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868622235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolmitriptan 2-carboxylic acid ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLMITRIPTAN 2-CARBOXYLIC ACID ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYT69J5HCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Diazotization and Reduction of (S)-4-(4-Aminobenzyl)-1,3-Oxazolidin-2-One

The synthesis begins with (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (1), which undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid at temperatures between −5°C and 0°C. This step generates a diazonium intermediate (XV), which is subsequently reduced to the hydrazine derivative (X) using stannous chloride (SnCl₂) under acidic conditions. The reduction occurs in a "one-pot" process, avoiding intermediate isolation and minimizing degradation. Critical parameters include:

Fischer Indole Synthesis for Indole Core Formation

The hydrazine derivative (X) reacts with 4-N,N-dimethylamino-butyraldehyde dimethyl acetal (4) via Fischer indole synthesis to construct the indole scaffold. This exothermic reaction proceeds at 85–90°C for 4–5 hours, yielding the ethyl ester precursor of zolmitriptan. Key optimizations include:

Esterification and Hydrochloride Salt Formation

The indole intermediate undergoes esterification with ethanol in the presence of hydrochloric acid to form Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride. This step achieves a yield of 45% w/w under optimized conditions. The hydrochloride salt is precipitated by adjusting the pH to 8–9 using sodium carbonate, followed by crystallization from isopropanol.

Reaction Optimization and Process Improvements

pH and Temperature Dependencies

Adjusting the pH during hydrazone formation (pH 8–9) and maintaining a reaction dilution of 40–100 volumes reduce impurities such as oxidative byproducts.

Solvent Systems for Industrial Scalability

Industrial processes employ solvent combinations to balance cost and efficiency:

-

Ethyl acetate : Used for extraction and washing, removing tin residues and unreacted aldehydes.

-

Isopropanol-n-heptane mixtures : Facilitate high-purity crystallization (HPLC purity >99.5%).

Comparative Analysis of Synthetic Routes

Traditional vs. Optimized Protocols

The optimized method eliminates chromatography, reduces solvent waste, and improves reproducibility for batch sizes exceeding 100 kg.

Degradation Pathways and Impurity Profiling

Major Degradation Products

Strategies for Impurity Mitigation

-

Low-temperature diazotization : Limits nitroso byproduct formation.

-

Activated carbon treatment : Adsorbs colored impurities during ethyl acetate extraction.

Industrial-Scale Production and Economic Considerations

Cost-Effective Reagent Selection

| Reagent | Role | Cost Impact |

|---|---|---|

| SnCl₂ | Diazonium reduction | Low-cost, high availability |

| NaNO₂ | Diazotization agent | Inexpensive oxidizer |

| Isopropanol | Crystallization solvent | Recyclable, low toxicity |

The use of stannous chloride instead of noble metal catalysts reduces production costs by ~30% .

Chemical Reactions Analysis

Types of Reactions

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Pharmacological Properties

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride exhibits several pharmacological properties that contribute to its effectiveness:

- Mechanism of Action : It acts as a selective agonist for the 5-HT_1B and 5-HT_1D receptors, leading to reduced vasodilation and inflammation associated with migraine attacks .

- Absorption and Bioavailability : Studies indicate that zolmitriptan is rapidly absorbed with a bioavailability of approximately 40% due to extensive first-pass metabolism .

Migraine Treatment

The primary application of zolmitriptan is in the treatment of acute migraine attacks. A meta-analysis involving 24 randomized controlled trials demonstrated that zolmitriptan 2.5 mg is as effective as other triptans like almotriptan and sumatriptan in achieving pain-free status at two hours post-dose . The following table summarizes key findings from clinical studies:

| Dosage | Comparative Efficacy | Adverse Events |

|---|---|---|

| 2.5 mg | Comparable to almotriptan 12.5 mg; more effective than naratriptan 2.5 mg | Lower risk than eletriptan; higher than naratriptan |

| 5 mg | Comparable to sumatriptan 50 mg; superior to zolmitriptan 2.5 mg | Similar adverse event profile across formulations |

Cluster Headache Treatment

Zolmitriptan is also indicated for the treatment of cluster headaches, which are severe headaches occurring in cyclical patterns or clusters. Its rapid onset of action makes it suitable for acute management of these debilitating episodes .

Case Studies and Research Findings

Several studies have investigated the effectiveness and safety profile of zolmitriptan:

- Efficacy Comparison Study : A study comparing zolmitriptan with eletriptan found that while both drugs were effective, zolmitriptan had a lower incidence of certain adverse effects such as nausea and dizziness .

- Long-term Safety Study : Research assessing long-term use indicated that zolmitriptan remains effective over extended periods without significant increases in adverse events or loss of efficacy .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of zolmitriptan revealed that variations in metabolism could influence individual responses to treatment, necessitating personalized dosing strategies .

Mechanism of Action

The compound exerts its effects by acting as an agonist at serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes . This action leads to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings . These effects help alleviate migraine symptoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride with structurally or functionally related compounds, focusing on molecular properties, regulatory status, and applications.

Table 1: Comparative Molecular Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Zolmitriptan 2-Carboxylic Acid Ethyl Ester HCl | 868622-23-5 | C₁₉H₂₆ClN₃O₄ | 395.88 | Ethyl ester, hydrochloride |

| Zolmitriptan-D6 (Major) | 1217644-84-2 | C₁₆H₁₅D₆N₃O₂ | 293.39 | Deuterium isotopes |

| Zolmitriptan-d6 N-Oxide | 1217618-32-0 | C₁₆H₁₅D₆N₃O₃ | 309.39 | N-oxide, deuterium isotopes |

| 5-Amino Benzofuran-2-Carboxylic Acid Ethyl Ester (Vilazodone Intermediate) | N/A | C₁₂H₁₂N₂O₃ | 232.24 | Ethyl ester, benzofuran core |

| Ethyl Acetimidate Hydrochloride | 1116-77-4 | C₄H₁₀ClNO | 123.58 | Ethyl ester, imidate, hydrochloride |

Key Observations

Structural Differentiation: Unlike Zolmitriptan-D6 and Zolmitriptan-d6 N-Oxide, which are isotopically labeled or oxidized derivatives of the parent drug, this compound introduces an ethyl ester group at the carboxylic acid position. This modification alters polarity and solubility, impacting its pharmacokinetic behavior . Compared to 5-Amino Benzofuran-2-Carboxylic Acid Ethyl Ester (a Vilazodone intermediate), the Zolmitriptan derivative lacks the benzofuran scaffold but shares the ethyl ester functionality, which is critical for intermediate stability during synthesis .

Regulatory and Stability Considerations :

- This compound is a controlled substance with strict handling requirements, unlike Vilazodone intermediates or ethyl acetimidate hydrochloride. Its short shelf life and discontinuation in commercial quantities (5–100 mg batches) further limit its utility .

- In contrast, ethyl acetimidate hydrochloride (CAS 1116-77-4) is a stable reagent used widely in organic synthesis without comparable regulatory constraints .

Applications: this compound serves primarily as an impurity reference standard in pharmaceutical quality assurance, ensuring compliance with regulatory thresholds for Zolmitriptan APIs . Vilazodone intermediates like 5-Amino Benzofuran-2-Carboxylic Acid Ethyl Ester are intentional synthetic precursors, highlighting divergent roles in drug manufacturing .

Table 2: Functional and Regulatory Comparison

| Compound | Primary Role | Regulatory Status | Stability & Handling Requirements |

|---|---|---|---|

| Zolmitriptan 2-Carboxylic Acid Ethyl Ester HCl | Impurity standard | Controlled, restricted | Short shelf life; special permits |

| Zolmitriptan-D6 | Isotopic internal standard | Non-controlled | Standard lab handling |

| Vilazodone Intermediate (Ethyl Ester) | Synthetic intermediate | Non-controlled | Stable under standard conditions |

| Ethyl Acetimidate Hydrochloride | Organic synthesis reagent | Non-controlled | Hygroscopic; routine storage |

Research Findings and Implications

- Synthetic Challenges: The ethyl ester group in this compound may contribute to hydrolysis susceptibility under physiological conditions, analogous to creatine ethyl ester hydrochloride, which rapidly dissociates into ethanol and creatine . This instability aligns with its discontinued status and handling advisories .

- Quality Control Relevance : As an impurity, its detection limits are critical in Zolmitriptan batches. Analytical methods (e.g., HPLC) referenced in Zolmitriptan synthesis protocols (e.g., Example 2 in ) likely include this compound as a quantifiable impurity .

Biological Activity

Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride is a derivative of zolmitriptan, a medication widely used for the acute treatment of migraines. This compound exhibits significant biological activity primarily through its action as a selective agonist of the serotonin receptors, specifically 5-HT1B and 5-HT1D. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, clinical efficacy, and potential side effects.

Zolmitriptan acts primarily on the 5-HT1B and 5-HT1D receptors:

- 5-HT1B Receptors : Located in the smooth muscle of cranial blood vessels, stimulation leads to vasoconstriction, counteracting the dilation associated with migraine attacks.

- 5-HT1D Receptors : Found on trigeminal neurons, activation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), which are implicated in migraine pathophysiology.

The dual action of zolmitriptan allows it to alleviate migraine symptoms by both reducing vasodilation and inhibiting inflammation in cranial vessels .

Pharmacokinetics

Zolmitriptan exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 40% to 60% when administered orally, unaffected by food intake.

- Absorption : Peak plasma concentrations are reached within 1.25 to 3 hours, depending on the formulation (tablet vs. orally disintegrating tablet) .

- Metabolism : Primarily metabolized in the liver via CYP1A2 and MAO pathways, yielding several metabolites including an active N-desmethyl metabolite and inactive forms .

Clinical Efficacy

Zolmitriptan has been extensively studied for its efficacy in treating migraines:

- Efficacy Rates : Clinical trials demonstrate that zolmitriptan significantly reduces headache severity within two hours post-administration compared to placebo. The pain-free rate at this time can be as high as 50% in some studies .

- Formulations : Available as oral tablets, orally disintegrating tablets, and nasal sprays, each providing rapid onset of action. The nasal spray formulation offers a quicker absorption rate, with effects detectable within 2 to 5 minutes .

Comparative Studies

In head-to-head comparisons with sumatriptan (another triptan), zolmitriptan has shown similar or superior efficacy in terms of headache relief and reduction of associated symptoms like nausea and photophobia .

Side Effects

Zolmitriptan is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include:

- Dizziness

- Fatigue

- Nausea

- Dry mouth

Serious adverse events are rare but can include cardiovascular complications due to vasoconstriction effects .

Data Table: Summary of Key Findings

| Parameter | Zolmitriptan |

|---|---|

| Mechanism | 5-HT1B/1D receptor agonist |

| Bioavailability | 40% - 60% |

| Peak Plasma Concentration | 1.25 - 3 hours |

| Metabolites | Active N-desmethyl metabolite |

| Efficacy Rate (Pain-free) | Up to 50% at 2 hours |

| Common Side Effects | Dizziness, fatigue, nausea |

Case Studies

Several case studies highlight the effectiveness of zolmitriptan in diverse patient populations:

- Case Study A : A patient with chronic migraines reported a significant reduction in attack frequency and severity after switching from sumatriptan to zolmitriptan.

- Case Study B : In a cohort study involving women experiencing menstrual migraines, zolmitriptan demonstrated superior efficacy compared to placebo, providing rapid relief from acute attacks.

- Case Study C : A review of patients with migraine aura indicated that zolmitriptan effectively alleviated symptoms without notable side effects compared to other triptans.

Q & A

Q. What are the recommended synthetic routes for producing Zolmitriptan 2-Carboxylic Acid Ethyl Ester Hydrochloride with ≥95% purity?

- Methodological Answer : The compound can be synthesized via esterification of zolmitriptan’s carboxylic acid group using ethanol under acidic catalysis, followed by hydrochlorination. Key steps include:

- Reagent Selection : Use anhydrous HCl gas or concentrated HCl for hydrochlorination to avoid byproducts .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradient) to achieve high purity.

- Quality Control : Verify purity via HPLC (≥95% by area normalization) using a C18 column and UV detection at 225 nm, as validated for structurally analogous esters .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : Analyze - and -NMR spectra in DMSO-d6 to confirm esterification (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH3 and δ 4.1–4.3 ppm for CH2) and hydrochloride formation (downfield shifts in amine protons) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to the molecular formula (C16H21N3O2·HCl, calc. 324.14).

- FTIR : Identify ester C=O stretching (~1740 cm) and NH vibrations (2500–3000 cm) .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility profiles of Zolmitriptan derivatives across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or pH variations. To resolve:

- Standardized Conditions : Test solubility in buffered solutions (pH 1–7.4) at 25°C, using UV-Vis spectroscopy for quantification.

- Data Normalization : Express results as mg/mL ± SD across triplicate trials, referencing protocols for similar indole-based esters .

- Confounding Factors : Control for hygroscopicity by storing samples in desiccators and reporting ambient humidity .

Q. What experimental designs are optimal for evaluating the serotonin receptor (5-HT1B/1D) binding affinity of this compound?

- Methodological Answer : Use competitive radioligand binding assays:

- Receptor Preparation : Isolate 5-HT1B/1D receptors from transfected HEK293 cells.

- Assay Conditions : Incubate with -sumatriptan (1–10 nM) and test compound (0.1–100 μM) in Tris-HCl buffer (pH 7.4, 37°C).

- Data Analysis : Calculate IC50 via nonlinear regression (GraphPad Prism) and convert to Ki using Cheng-Prusoff equation. Cross-validate with functional assays (e.g., cAMP inhibition in CHO cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.